Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
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Overview
Description
Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(methoxy(methyl)amino)-1-oxopropan-2-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and as a protecting group for amines in peptide synthesis.
Mechanism of Action
The mechanism of action of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the formation of covalent bonds with the enzyme or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the methoxy(methyl)amino group.
Methyl carbamate: Lacks the benzyl and methoxy(methyl)amino groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
Uniqueness
Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is unique due to the presence of the methoxy(methyl)amino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLCBIYQXRMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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